Pan-Genotypic Replicon EC50 Uniformity: Glecaprevir Exhibits the Narrowest Potency Range Across Genotypes 1–6 vs. Paritaprevir and Grazoprevir
In a direct head-to-head comparison conducted under identical assay conditions, glecaprevir demonstrated the most uniform antiviral potency across nine HCV subgenomic replicons representing genotypes 1a through 6e, with EC50 values spanning only 0.21–4.6 nM (a ~22-fold range). In contrast, paritaprevir EC50 values ranged from 0.09 to 107 nM (~1,189-fold span) and grazoprevir from 0.25 to 83 nM (~332-fold span), revealing substantial genotype-dependent potency drop-offs for both comparators [1]. This uniformity eliminates the need for genotype-specific potency adjustments in experimental design.
| Evidence Dimension | Replicon EC50 range across 9 HCV genotype-representative stable replicons |
|---|---|
| Target Compound Data | Glecaprevir: 0.21–4.6 nM (22-fold span); individual values: GT1a-H77 0.85, GT1b-Con1 0.94, GT2a-JFH-1 2.2, GT2b 4.6, GT3a 1.9, GT4a 2.8, GT5a-SA13 1.4, GT6a 0.86, GT6e 0.21 nM |
| Comparator Or Baseline | Paritaprevir: 0.09–107 nM (1,189-fold span); Grazoprevir: 0.25–83 nM (332-fold span) |
| Quantified Difference | Glecaprevir EC50 range span is ~54-fold narrower than paritaprevir and ~15-fold narrower than grazoprevir; glecaprevir maintains sub-5 nM EC50 against all genotypes tested, while both comparators exceed 80 nM against GT3a |
| Conditions | HCV stable subgenomic replicon assay in Huh-7 cells, 0% human plasma, 5% fetal bovine serum; values determined in ≥3 independent experiments [1] |
Why This Matters
For laboratories or CROs conducting pan-genotypic antiviral screening, glecaprevir's narrow EC50 range reduces the need for genotype-specific concentration optimization and ensures consistent inhibitory coverage across diverse clinical isolate panels.
- [1] Ng TI, Tripathi R, Reisch T, et al. Table 2: Antiviral Activities of Glecaprevir, Paritaprevir, and Grazoprevir in HCV Stable Replicon Assays. Antimicrob Agents Chemother. 2018;62(1):e01620-17. doi:10.1128/AAC.01620-17. PMID: 29084747. View Source
